![molecular formula C22H24ClN3O3 B5122331 3-[4-(3-Chlorophenyl)piperazin-1-yl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B5122331.png)
3-[4-(3-Chlorophenyl)piperazin-1-yl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione
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Overview
Description
3-[4-(3-Chlorophenyl)piperazin-1-yl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 3-chlorophenyl group and a pyrrolidine-2,5-dione ring substituted with a 4-ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3-Chlorophenyl)piperazin-1-yl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting 3-chloroaniline with ethylene diamine under controlled conditions.
Substitution Reaction: The synthesized piperazine ring is then subjected to a substitution reaction with 4-ethoxybenzaldehyde to introduce the 4-ethoxyphenyl group.
Cyclization: The final step involves the cyclization of the intermediate product to form the pyrrolidine-2,5-dione ring, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[4-(3-Chlorophenyl)piperazin-1-yl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
3-[4-(3-Chlorophenyl)piperazin-1-yl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including its role as a ligand for various receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(3-Chlorophenyl)piperazin-1-yl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound is known to bind to certain receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol: A compound with a similar piperazine ring but different substituents.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Another piperazine derivative with different functional groups.
Uniqueness
3-[4-(3-Chlorophenyl)piperazin-1-yl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-[4-(3-chlorophenyl)piperazin-1-yl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O3/c1-2-29-19-8-6-17(7-9-19)26-21(27)15-20(22(26)28)25-12-10-24(11-13-25)18-5-3-4-16(23)14-18/h3-9,14,20H,2,10-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCZBJBOEWZNSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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